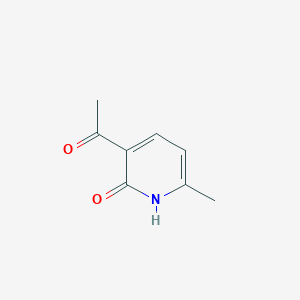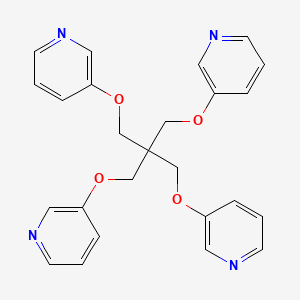
5-Chloro-2-isopropylisothiazol-3(2H)-one
Descripción general
Descripción
5-Chloro-2-isopropylisothiazol-3(2H)-one (CIT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isothiazolones and is commonly used as a biocide and preservative in industrial and household products.
Aplicaciones Científicas De Investigación
1. Synthesis and Spectroscopic Characterization
Sharma et al. (2022) synthesized a novel molecule, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, in the presence of singlet oxygen induced by visible-light. This study detailed its spectral properties and X-ray crystal structure, providing insights into its molecular interactions and antifungal activity through molecular docking studies (Sharma, Karmakar, Brahmachari, & Gupta, 2022).
2. Molecular Structure Analysis
Verenich et al. (1992) demonstrated the structural changes in isothiazole compounds, including those similar to 5-Chloro-2-isopropylisothiazol-3(2H)-one, using X-ray structural data. This research contributes to understanding the molecular structure and bond length alterations in isothiazole derivatives (Verenich, Govorova, Galitskii, Potkin, Kaberdin, & Ol'dekop, 1992).
3. Anticancer Activity Evaluation
Buzun et al. (2021) synthesized a series of novel thiazolidinone derivatives, including those with 5-chloro substitution, and evaluated their anticancer activity. This study highlights the significant role of chloro-substituents in enhancing anticancer cytotoxicity levels in thiazolidinone derivatives (Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).
4. Cytotoxic Activity of Thiazole Derivatives
Gomha and Khalil (2012) conducted a study on the rapid synthesis of thiazole derivatives bearing a coumarin nucleus and evaluated their cytotoxic activities. This research provides valuable insights into the potential therapeutic applications of thiazole derivatives, including those with 5-chloro substitution (Gomha & Khalil, 2012).
5. Studies on Herbicidal Activity
Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates and evaluated their herbicidal activities. This study indicates the potential of 5-chloro-substituted thiazoles as novel herbicides with significant herbicidal activities comparable to existing analogues (Wang, Li, Li, & Huang, 2004).
6. Anti-Inflammatory and Analgesic Activities
Sofia, Diamantis, and Ludwig (1975) presented evidence showing the effectiveness of a compound related to 5-chlorosalicylic acid as an anti-inflammatory and antipyretic agent in rats. This research contributes to the understanding of the pharmacological activities of chloro-substituted compounds (Sofia, Diamantis, & Ludwig, 1975).
Propiedades
IUPAC Name |
5-chloro-2-propan-2-yl-1,2-thiazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNOS/c1-4(2)8-6(9)3-5(7)10-8/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDFSQVFKYPVDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(Z)-4-Oxopent-2-en-2-yl]oxythallium](/img/structure/B3120085.png)



![4-{[(Propan-2-yl)amino]methyl}phenol](/img/structure/B3120109.png)
![tert-Butyl 2-(methylthio)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3120114.png)







